The Multifaceted Mechanism of Action of OPC-14523 Hydrochloride: A Technical Guide
The Multifaceted Mechanism of Action of OPC-14523 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-14523 hydrochloride is a novel investigational compound with a complex pharmacological profile, primarily characterized by its potent interaction with sigma (σ) receptors and serotonin (B10506) 1A (5-HT1A) receptors. It also exhibits inhibitory activity at the serotonin transporter (5-HT transporter). This technical guide provides an in-depth exploration of the mechanism of action of OPC-14523, summarizing key preclinical data, detailing experimental methodologies, and visualizing its proposed signaling pathways. The unique combination of activities at these targets suggests a potential therapeutic role in complex neuropsychiatric disorders such as delirium, where dysregulation of both serotonergic and dopaminergic systems is implicated.
Core Pharmacological Profile
OPC-14523 is a phenylpiperazine derivative that demonstrates high affinity for multiple CNS targets.[1] Its primary mechanism is believed to stem from its combined agonist activity at σ1 and 5-HT1A receptors, coupled with serotonin reuptake inhibition.[2][3] This multi-target engagement is thought to produce a more rapid and robust antidepressant-like effect compared to selective serotonin reuptake inhibitors (SSRIs) alone.[2][3]
Receptor Binding Affinities
The in vitro receptor binding profile of OPC-14523 has been characterized through radioligand binding assays. The compound exhibits nanomolar affinities for σ1, σ2, and 5-HT1A receptors, as well as the 5-HT transporter. Notably, its affinity for the 5-HT1A receptor is the highest among its primary targets.
| Target | IC50 (nM) | Reference |
| 5-HT1A Receptor | 2.3 | [2] |
| Sigma-1 (σ1) Receptor | 47 | [2] |
| Sigma-2 (σ2) Receptor | 56 | [2] |
| Serotonin Transporter (5-HT Transporter) | 80 | [2] |
Functional Activity
OPC-14523 acts as an agonist at both σ and 5-HT1A receptors. Its activity at the 5-HT transporter leads to the inhibition of serotonin reuptake.
| Target | Functional Activity | IC50 / ED50 | Reference |
| Serotonin Reuptake | Inhibition | 27 nM (IC50, in vitro) | [2] |
| Antidepressant-like effect (Forced Swim Test, rat) | In vivo efficacy | 27 mg/kg (ED50) | [2] |
| Antidepressant-like effect (Forced Swim Test, mouse) | In vivo efficacy | 20 mg/kg (ED50) | [2] |
The compound shows very weak inhibitory activity on norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake and does not inhibit monoamine oxidase (MAO) A or B, or muscarinic receptors.[2] Another putative antipsychotic, OPC-14597, has been shown to have both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity, though this is a distinct compound from OPC-14523.[4]
Signaling Pathways and Downstream Effects
The therapeutic effects of OPC-14523 are believed to be mediated by the synergistic action on its primary targets, leading to a modulation of serotonergic and dopaminergic neurotransmission.
Proposed Mechanism of Action
The combined agonism at 5-HT1A and sigma receptors is central to the mechanism of OPC-14523. The 5-HT1A agonism contributes to the antidepressant and anxiolytic effects, while sigma receptor activation is thought to potentiate these effects and may contribute to cognitive enhancement. The inhibition of serotonin reuptake further increases synaptic serotonin levels.
Electrophysiological Effects
In vivo electrophysiological studies in anesthetized rats have shown that a 2-day treatment with OPC-14523 (1 mg/kg/day) significantly increases the firing rate of putative 5-HT neurons in the dorsal raphe nucleus (DRN).[3] This effect was blocked by the co-administration of a selective σ1 antagonist, NE-100, indicating the involvement of sigma receptors in this neuronal activation.[3]
Relevance to Delirium
Delirium is a neuropsychiatric syndrome characterized by acute and fluctuating disturbances in attention, awareness, and cognition.[5][6] The pathophysiology is complex and thought to involve the dysregulation of several neurotransmitter systems, including dopamine and serotonin.[5][6][7][8][9] An excess of dopaminergic activity is a key hypothesis in delirium, while both increases and decreases in serotonin have been implicated.[5][6] By modulating both serotonin and sigma systems, which in turn can influence dopaminergic pathways, OPC-14523 may have a potential role in correcting the neurochemical imbalances underlying delirium.
Experimental Protocols
In Vitro Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of OPC-14523 for various CNS receptors.
Methodology:
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Tissue Preparation: Specific brain regions from rodents (e.g., cortex, striatum, hippocampus) are dissected and homogenized in an appropriate buffer.
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Membrane Preparation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
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Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of OPC-14523.
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Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for binding equilibrium to be reached.
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
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Data Analysis: The concentration of OPC-14523 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
Forced Swimming Test (Porsolt Test)
Objective: To assess the antidepressant-like activity of OPC-14523 in rodents.
Methodology:
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Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
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Acclimation (Pre-test): On the first day, animals (mice or rats) are placed in the water for a 15-minute pre-swim session.
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Drug Administration: 24 hours after the pre-test, animals are administered OPC-14523 or vehicle orally.
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Test Session: At a specified time after drug administration (e.g., 60 minutes), the animals are placed back into the water for a 5-minute test session.
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Behavioral Scoring: The duration of immobility (floating without struggling) is recorded by a trained observer, typically during the last 4 minutes of the test.
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Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect. The ED50 (the dose that produces 50% of the maximum effect) is calculated.
Summary and Future Directions
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the potential antidepressant OPC-14523 [1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate] a combined sigma and 5-HT1A ligand: modulation of neuronal activity in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into Delirium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delirium: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 7. Frontiers | Mechanisms underlying delirium in patients with critical illness [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
